![molecular formula C8H19N6O7P B8067937 2,4-Bis[(diaminomethylidene)amino]-3,5,6-trihydroxycyclohexyl dihydrogen phosphate](/img/structure/B8067937.png)
2,4-Bis[(diaminomethylidene)amino]-3,5,6-trihydroxycyclohexyl dihydrogen phosphate
Overview
Description
2,4-Bis[(diaminomethylidene)amino]-3,5,6-trihydroxycyclohexyl dihydrogen phosphate is a complex organic compound known for its significant biological and chemical properties. It is a derivative of streptidine, a compound commonly found in antibiotics like streptomycin . This compound is characterized by its unique structure, which includes multiple hydroxyl groups and carbamimidamido groups, making it a versatile molecule in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis[(diaminomethylidene)amino]-3,5,6-trihydroxycyclohexyl dihydrogen phosphate typically involves the phosphorylation of streptidineThe reaction is usually carried out in the presence of a phosphorylating agent such as phosphorus oxychloride or phosphoryl chloride .
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation processes using Streptomyces griseus, a bacterium known for producing streptomycin. The fermentation broth is then subjected to various purification steps, including crystallization and chromatography, to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
2,4-Bis[(diaminomethylidene)amino]-3,5,6-trihydroxycyclohexyl dihydrogen phosphate undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbamimidamido groups can be reduced to form amines.
Substitution: The phosphate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium or platinum.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, amines, and substituted phosphates .
Scientific Research Applications
2,4-Bis[(diaminomethylidene)amino]-3,5,6-trihydroxycyclohexyl dihydrogen phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential antibacterial properties.
Medicine: It is explored for its role in developing new antibiotics and other therapeutic agents.
Industry: The compound is used in the production of various pharmaceuticals and as a reagent in chemical reactions
Mechanism of Action
The mechanism of action of 2,4-Bis[(diaminomethylidene)amino]-3,5,6-trihydroxycyclohexyl dihydrogen phosphate involves its interaction with bacterial ribosomes, inhibiting protein synthesis. This action is similar to that of streptomycin, where the compound binds to the 30S subunit of the ribosome, causing misreading of mRNA and ultimately leading to bacterial cell death . The molecular targets include the ribosomal RNA and various proteins involved in the translation process .
Comparison with Similar Compounds
Similar Compounds
Streptidine 6-phosphate: Similar in structure but differs in the position of the phosphate group.
Streptamine 5-phosphate: Another similar compound with a different arrangement of amino and hydroxyl groups.
2,4-Diamino-3,5,6-trihydroxycyclohexyl dihydrogen phosphate: A closely related compound with slight variations in the amino groups.
Uniqueness
2,4-Bis[(diaminomethylidene)amino]-3,5,6-trihydroxycyclohexyl dihydrogen phosphate is unique due to its specific arrangement of carbamimidamido and hydroxyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
[2,4-bis(diaminomethylideneamino)-3,5,6-trihydroxycyclohexyl] dihydrogen phosphate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N6O7P/c9-7(10)13-1-3(15)2(14-8(11)12)6(5(17)4(1)16)21-22(18,19)20/h1-6,15-17H,(H4,9,10,13)(H4,11,12,14)(H2,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUUGVWGQJIFFRM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1O)O)OP(=O)(O)O)N=C(N)N)O)N=C(N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19N6O7P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40994499 | |
Record name | 2,4-Dicarbamimidamido-3,5,6-trihydroxycyclohexyl dihydrogen phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40994499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73679-08-0 | |
Record name | D-Streptamine, N1,N3-bis(aminoiminomethyl)-, 6-(dihydrogen phosphate) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73679-08-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dicarbamimidamido-3,5,6-trihydroxycyclohexyl dihydrogen phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40994499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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